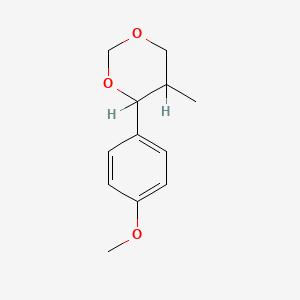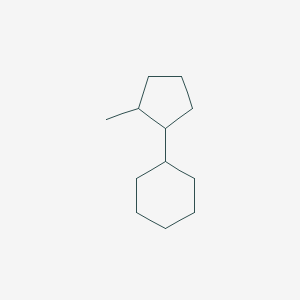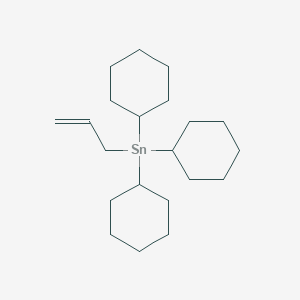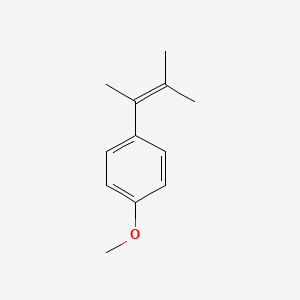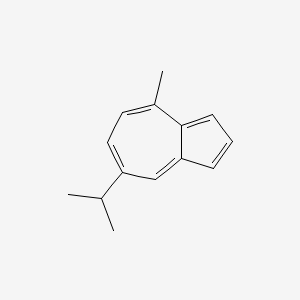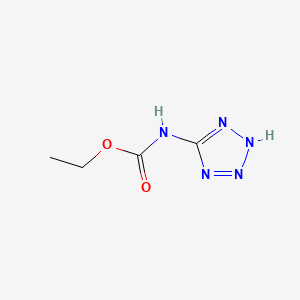
3-(4-Arsonophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Arsonophenyl)propanoic acid: is an organic compound characterized by the presence of an arsonophenyl group attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Arsonophenyl)propanoic acid typically involves the introduction of an arsonophenyl group to a propanoic acid backbone. One common method involves the reaction of 4-bromoarsonobenzene with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions: 3-(4-Arsonophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids.
Reduction: Reduction reactions can convert the arsonophenyl group to an arsonous group.
Substitution: The arsonophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Arsonic acids.
Reduction: Arsonous compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: 3-(4-Arsonophenyl)propanoic acid is used as a precursor in the synthesis of various organoarsenic compounds, which are valuable in organic synthesis and materials science .
Biology: It can be used to investigate the biochemical pathways and toxicity mechanisms of arsenic .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: The compound is used in the development of specialty chemicals and materials, including catalysts and polymers, due to its unique chemical properties .
作用机制
The mechanism of action of 3-(4-Arsonophenyl)propanoic acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonophenyl group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding the compound’s biological effects and potential therapeutic applications .
相似化合物的比较
3-Phenylpropanoic acid: Lacks the arsonophenyl group, making it less reactive in certain chemical reactions.
4-Methoxyphenylacetic acid: Contains a methoxy group instead of an arsonophenyl group, leading to different chemical properties and applications.
Uniqueness: 3-(4-Arsonophenyl)propanoic acid is unique due to the presence of the arsonophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
属性
CAS 编号 |
5410-51-5 |
|---|---|
分子式 |
C9H11AsO5 |
分子量 |
274.10 g/mol |
IUPAC 名称 |
3-(4-arsonophenyl)propanoic acid |
InChI |
InChI=1S/C9H11AsO5/c11-9(12)6-3-7-1-4-8(5-2-7)10(13,14)15/h1-2,4-5H,3,6H2,(H,11,12)(H2,13,14,15) |
InChI 键 |
VZYSMUCXMZASNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)O)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


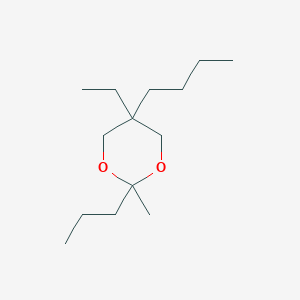
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
